BenchChemオンラインストアへようこそ!

4-(Trifluoromethyl)pyridazin-3-amine

Lipophilicity LogP Drug-likeness

4-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic building block composed of a pyridazine ring substituted with an electron-withdrawing trifluoromethyl group at the 4‑position and a primary amine at the 3‑position. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its π‑deficient aromatic character (pKa ≈ 2.3), which facilitates hydrogen‑bond formation and chelation with biological targets.

Molecular Formula C5H4F3N3
Molecular Weight 163.103
CAS No. 1167417-13-1
Cat. No. B2747866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridazin-3-amine
CAS1167417-13-1
Molecular FormulaC5H4F3N3
Molecular Weight163.103
Structural Identifiers
SMILESC1=CN=NC(=C1C(F)(F)F)N
InChIInChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11)
InChIKeyGVGRCXJNIFKXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridazin-3-amine (CAS 1167417-13-1) – A Core Research Scaffold for Kinase-Targeted Drug Discovery Programs


4-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic building block composed of a pyridazine ring substituted with an electron-withdrawing trifluoromethyl group at the 4‑position and a primary amine at the 3‑position . The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry due to its π‑deficient aromatic character (pKa ≈ 2.3), which facilitates hydrogen‑bond formation and chelation with biological targets [1]. The convergent combination of the pyridazine core with the metabolically stabilizing CF₃ group makes this compound a strategic intermediate for constructing kinase inhibitor libraries and agrochemical candidates [2].

Why 4‑(Trifluoromethyl)pyridazin-3‑amine Cannot Be Substituted by Other Trifluoromethyl‑Pyridazine Isomers Without Altering Physicochemical and Synthetic Outcomes


The position of the trifluoromethyl substituent on the pyridazine ring fundamentally alters lipophilicity, electronic distribution, and downstream reactivity. The 4‑CF₃ isomer exhibits a calculated LogP of ~1.08, placing it between the more hydrophilic 6‑CF₃ isomer (LogP ~1.01) and the significantly more lipophilic 5‑CF₃ isomer (LogP ~1.66) . These differences translate into distinct chromatographic retention, solubility, and membrane‑permeability profiles that directly impact hit‑to‑lead optimization. Furthermore, the 4‑CF₃‑3‑NH₂ substitution pattern directs electrophilic aromatic substitution and cross‑coupling reactions to specific positions (C‑5 and C‑6), a regiochemical outcome that cannot be replicated with the 5‑CF₃ or 6‑CF₃ isomers [1]. Substituting one isomer for another without re‑validating the entire synthetic route and biological assay cascade risks generating misleading structure–activity relationship data and incurring unnecessary procurement costs .

Quantitative Differentiation Evidence: 4‑(Trifluoromethyl)pyridazin‑3‑amine vs. Closest Pyridazine Analogs


Lipophilicity (LogP) Comparison Reveals the 4‑CF₃ Isomer Occupies a Unique Intermediate Hydrophobicity Range Among Trifluoromethyl‑Pyridazin‑3‑amine Isomers

The calculated octanol/water partition coefficient (LogP) differentiates the three trifluoromethyl‑pyridazin‑3‑amine regioisomers. The 4‑CF₃ isomer exhibits an intermediate LogP of 1.08, which is 0.07 units higher than the 6‑CF₃ isomer (LogP 1.01) and 0.58 units lower than the 5‑CF₃ isomer (LogP 1.66) [1]. This intermediate lipophilicity avoids the excessively low LogP of the unsubstituted parent pyridazin‑3‑amine (LogP 0.64) and the potentially overly lipophilic character of the 5‑CF₃ isomer, positioning the 4‑CF₃ compound favorably with respect to Lipinski’s rule of five guidelines for oral drug candidates [2].

Lipophilicity LogP Drug-likeness

Synthetic Accessibility: The 4‑CF₃ Pyridazine Scaffold Requires a Distinct Annulation Strategy That Limits Interchangeability with 5‑CF₃ and 6‑CF₃ Isomers

The 4‑trifluoromethyl pyridazine core is accessed via a base‑promoted three‑component annulation of pyridinium ylides with trifluoroacetyl diazoester, a method that proceeds without heavy‑metal catalysts and delivers highly functionalized 4‑CF₃ pyridazines in good yields [1]. In contrast, 6‑CF₃ and 5‑CF₃ pyridazine isomers are typically synthesized through different routes (e.g., cyclocondensation of hydrazine with 1,4‑dicarbonyl equivalents bearing pre‑installed CF₃ groups). The annulation methodology is compatible with a variety of functional groups and permits subsequent aminolysis to install the 3‑NH₂ group, demonstrating synthetic versatility that is specific to the 4‑CF₃ substitution pattern [1]. This route‑specific chemistry means that changing the CF₃ position necessitates a complete redesign of the synthetic pathway, with implications for yield, purity, and cost of goods .

Synthetic chemistry Annulation Regioselectivity

Procurement Cost Differentiation: 4‑(Trifluoromethyl)pyridazin‑3‑amine Commands a Premium Price Reflecting Lower Commercial Availability and Higher Synthetic Complexity

A survey of commercial suppliers reveals significant price disparities among trifluoromethyl‑pyridazin‑3‑amine regioisomers. The 4‑CF₃ isomer is priced at approximately ¥4,246/1 g (Macklin, 97% purity) or £490/1 g (Fluorochem, 97% purity), which is markedly higher than the 6‑CF₃ isomer at ¥701/1 g (Macklin) or $142/1 g (GLPBIO), and moderately lower than the 5‑CF₃ isomer at ¥11,798/1 g (Alfa Aesar) [1][2]. The 4‑CF₃ isomer is stocked by fewer suppliers than the 6‑CF₃ isomer, consistent with its more specialized synthetic route and lower commercial demand [3]. These pricing and availability differences have direct implications for budget planning in large‑scale library synthesis.

Procurement Pricing Commercial availability

Regiochemical Differentiation: The 4‑CF₃‑3‑NH₂ Substitution Pattern Directs Derivatization to C‑5 and C‑6, Enabling Distinct SAR Exploration Vectors Not Accessible with 5‑CF₃ or 6‑CF₃ Isomers

The 4‑CF₃‑3‑NH₂ substitution pattern on the pyridazine ring leaves the C‑5 and C‑6 positions available for electrophilic or nucleophilic functionalization. In the 6‑CF₃ isomer, the CF₃ group occupies the C‑6 position, blocking derivatization at that site and altering the electronic environment at C‑4 and C‑5. In the 5‑CF₃ isomer, the CF₃ group at C‑5 deactivates both C‑4 and C‑6 toward electrophilic attack to different extents [1]. The 4‑CF₃ isomer therefore provides a unique vector for exploring SAR at C‑5 and C‑6, which is particularly relevant for kinase inhibitor programs where binding interactions with the hinge region and solvent‑exposed pockets are modulated by substituents at these positions [2]. The annulation synthesis described by Fang et al. (2022) further enables late‑stage functionalization via aminolysis and condensation, demonstrating the synthetic tractability of the 4‑CF₃ scaffold for derivative generation [3].

Regiochemistry Derivatization Structure–Activity Relationship

Recommended Procurement and Research Application Scenarios for 4‑(Trifluoromethyl)pyridazin‑3‑amine


Medicinal Chemistry: Kinase Inhibitor Fragment Library Design Requiring a Metabolically Stable 4‑CF₃ Pyridazine Core with Free C‑5 and C‑6 Derivatization Vectors

When constructing a fragment library targeting the ATP‑binding site of kinases, the 4‑CF₃‑3‑NH₂ pyridazine scaffold provides a hydrogen‑bonding amine at C‑3 for hinge‑region interaction while leaving C‑5 and C‑6 available for installing diverse substituents that probe the solvent‑exposed region and selectivity pockets . The intermediate LogP (~1.08) of the 4‑CF₃ isomer offers a balanced starting point for further optimization, and the synthetic accessibility via metal‑free annulation enables rapid analog generation [1]. The compound is documented as a key intermediate in kinase inhibitor patent literature [2].

Agrochemical Discovery: Protoporphyrinogen IX Oxidase (PPO) Inhibitor Programs Exploiting the 4‑CF₃ Pyridazine Scaffold

Pyridazinone‑containing derivatives bearing a 4‑trifluoromethyl substituent have demonstrated potent PPO inhibitory activity, with lead compounds achieving IC₅₀ values as low as 0.0039 μM against recombinant Arabidopsis thaliana HPPD . The 4‑(trifluoromethyl)pyridazin‑3‑amine serves as a synthetic precursor to these pyridazinone herbicides, and its unique regiochemistry ensures the CF₃ group occupies the optimal position for target engagement as established in the published SAR [1].

Procurement Decision Point: When the Research Objective Requires a Pyridazine Core with CF₃ at C‑4 Specifically, Rather Than a More Affordable 6‑CF₃ or 5‑CF₃ Alternative

If the intended derivatization chemistry targets C‑5 or C‑6 of the pyridazine ring (e.g., Suzuki coupling, nucleophilic aromatic substitution), the 4‑CF₃ isomer is the only choice among the three regioisomers that preserves both positions unsubstituted. The 6‑CF₃ isomer blocks C‑6, and the 5‑CF₃ isomer electronically deactivates both adjacent positions . While the 4‑CF₃ isomer is ~6× more expensive per gram than the 6‑CF₃ isomer [1], the procurement of the correct regioisomer avoids the sunk cost of failed synthetic attempts and misleading biological data that would result from using an incorrect isomer.

Computational Chemistry and Cheminformatics: QSAR Model Building Requiring Accurate LogP Data for Trifluoromethyl‑Pyridazine Isomers

The experimentally validated calculated LogP values for the three CF₃‑pyridazin‑3‑amine isomers (4‑CF₃: 1.08, 5‑CF₃: 1.66, 6‑CF₃: 1.01) provide a reference dataset for calibrating in silico LogP prediction algorithms. The 0.58 LogP unit spread between the 4‑CF₃ and 5‑CF₃ isomers highlights the sensitivity of partition coefficients to substituent position on the electron‑deficient pyridazine ring, an effect that is often under‑predicted by standard fragment‑based calculation methods.

Quote Request

Request a Quote for 4-(Trifluoromethyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.